Glucoliquiritin

Descripción general

Descripción

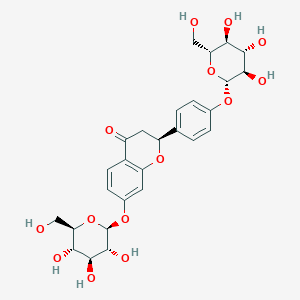

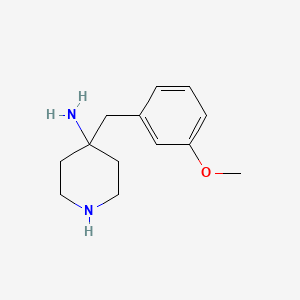

Glucoliquiritin is a natural flavonoid compound commonly found in the herb licorice (Glycyrrhiza glabra) . It has a molecular formula of C32H40O18 . It is known for its various pharmacological activities such as anti-inflammatory, antioxidant, bioactivity regulation, and anti-liver damage .

Molecular Structure Analysis

Glucoliquiritin has a molecular formula of C32H40O18, an average mass of 712.649 Da, and a monoisotopic mass of 712.221436 Da . It has 14 defined stereocentres .Physical And Chemical Properties Analysis

Glucoliquiritin has a melting point of 157–158°C . Its UV absorption maxima are at 269 (4000) and 314 (1700) nm . It also has specific rotation [α]D of -80° (c 0.35, MeOH, 20°) .Aplicaciones Científicas De Investigación

Glucocorticoid Biology and Therapeutic Applications

Glucocorticoids (GCs) are steroid hormones widely used for treating inflammation, autoimmune diseases, and cancer. They bind to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors. Despite their therapeutic success, GCs face challenges like side effects and glucocorticoid resistance. Current research in GC biology focuses on understanding their synthesis, regulation, physiology, and role in inflammation inhibition, as well as GR function and plasticity. Novel therapeutic strategies are being explored based on the distinct molecular mechanisms of GR, leading to improved GC therapy development (Timmermans, Souffriau, & Libert, 2019).

Glucagon-Like Peptide-1 in Metabolic Regulation

Glucagon-like peptide-1 (GLP-1) plays a crucial role in metabolic regulation. It has a glucose-dependent insulinotropic effect, enhancing insulin secretion post-meal. GLP-1 also slows gastric emptying and suppresses glucagon secretion, acting as part of the 'ileal brake' to control nutrient transition in the gut. The hormone has potential therapeutic applications for type 2 diabetes and obesity. Ongoing research is exploring ways to extend its in vivo half-life or inhibit its inactivation, making GLP-1-based treatments more feasible (Meier & Nauck, 2005).

Glucoliquiritin in Chinese Licorice-Roots

Glucoliquiritin has been identified in the roots of Glycyrrhiza glabra L., commonly known as licorice. It is one of several flavonoid compounds extracted from this plant, which also includes other saponins and flavonoids. The structural elucidation of glucoliquiritin and its role in the chemical makeup of licorice roots highlights its significance in herbal medicine and phytochemical research (Kitagawa et al., 1994).

Glucagon-Like Peptide 1 in Diabetes Treatment

GLP-1 has shown promise in the treatment of type 2 diabetes due to its ability to stimulate insulin and suppress glucagon secretion, influencing both fasting and postprandial glucose concentrations. Clinical trials with GLP-1 receptor agonists, such as exenatide and liraglutide, have demonstrated significant reductions in blood glucose levels and HbA1c, with associated weight loss. These new classes of antidiabetic agents, including incretin mimetics and enhancers, also show potential in expanding beta-cell mass in preclinical studies. However, long-term clinical trials are needed to fully determine their benefits in diabetes treatment (Drucker & Nauck, 2006).

Role in Appetite Control and Energy Intake

Studies on GLP-1 infusions in humans have demonstrated its role in controlling appetite and energy intake. GLP-1 enhances satiety and fullness, leading to a reduction in spontaneous energy intake during meals. These findings suggest that GLP-1 plays a significant physiological role in appetite regulation, making it a potential target for addressing obesity and metabolic disorders (Flint, Raben, Astrup, & Holst, 1998).

Safety and Hazards

Direcciones Futuras

Glucoliquiritin, along with other components of licorice, has been suggested for further investigation in experimental models in SARS-CoV-2 infection due to its potential antiviral properties . Glycyrrhizic acid, a major active ingredient in licorice, seems to have a significant role in antiviral effects .

Propiedades

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c28-9-18-20(31)22(33)24(35)26(40-18)37-12-3-1-11(2-4-12)16-8-15(30)14-6-5-13(7-17(14)39-16)38-27-25(36)23(34)21(32)19(10-29)41-27/h1-7,16,18-29,31-36H,8-10H2/t16-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUBMAVPVJYHIR-OVGRPOLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305124 | |

| Record name | Liquiritigenin 7,4′-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucoliquiritin | |

CAS RN |

93446-18-5 | |

| Record name | Liquiritigenin 7,4′-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93446-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liquiritigenin 7,4′-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)

![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)